molecular formula C14H18N2OS B2454525 ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone CAS No. 1705229-55-5

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone

Cat. No.: B2454525
CAS No.: 1705229-55-5
M. Wt: 262.37
InChI Key: ZYEQLOCABHWNDK-UHFFFAOYSA-N
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Description

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: is a complex organic compound characterized by its unique bicyclic structure

Mechanism of Action

Target of Action

The primary targets of this compound, also known as ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone, are the Janus kinases (JAKs), specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound acts as a highly potent and selective inhibitor against JAK1 and TYK2 . It is designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2 and JAK3 . This selective inhibition may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a critical role in immune response regulation. By inhibiting JAK1, the compound disrupts the IL-6 signaling pathway, which can help alleviate symptoms in autoimmune diseases .

Pharmacokinetics

The compound is orally bioavailable and demonstrates dose-dependent efficacy . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km . Further preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies are conducted to support its clinical development .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . These effects demonstrate the compound’s potential utility in treating autoimmune diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the methylthio group: This step often involves nucleophilic substitution reactions.

    Attachment of the pyridin-2-yl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridin-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Comparison with Similar Compounds

((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(pyridin-2-yl)methanone: can be compared with other bicyclic compounds and pyridine derivatives. Similar compounds include:

    Nicotine: Another bicyclic compound with a pyridine ring, known for its effects on the nervous system.

    Atropine: A bicyclic compound with medicinal applications, particularly in the treatment of bradycardia.

    Scopolamine: Similar to atropine, used for its effects on the central nervous system.

The uniqueness of This compound lies in its specific structural features and the potential for diverse applications in various fields.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c1-18-12-8-10-5-6-11(9-12)16(10)14(17)13-4-2-3-7-15-13/h2-4,7,10-12H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEQLOCABHWNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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